Crocein Orange G
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Overview
Description
Crocein Orange G, also known as this compound, is a synthetic azo dye with the chemical formula C16H11N2NaO4S. It is commonly used in various industries, including textiles, food, and biological staining. The compound is known for its bright orange to red color and is often utilized for its vibrant hue and stability.
Mechanism of Action
- Crocein Orange G primarily interacts with textile fibers, especially carboxymethyl cotton. It is used in simultaneous-mordant dyeing processes, where Al2(SO4)3·18H2O serves as the mordant at a pH of 7 .
- This compound undergoes adsorption onto carboxymethyl cotton. The adsorption kinetics follow a pseudo-second-order model, and the equilibrium adsorption capacity increases with temperature .
- The affected pathways are related to dye adsorption and binding. The Freundlich isotherm describes the adsorption behavior, indicating favorable interactions between this compound and carboxymethyl cotton .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Acid Orange 12 plays a significant role in biochemical reactions, particularly in protein assays. It interacts with proteins through electrostatic and hydrophobic interactions, leading to the formation of dye-protein complexes. These interactions are utilized in colorimetric assays to quantify protein concentrations in biological samples. Acid Orange 12 binds to amino acid residues, such as lysine and arginine, resulting in a measurable color change that correlates with protein concentration .
Cellular Effects
Acid Orange 12 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, exposure to Acid Orange 12 has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of Acid Orange 12 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Acid Orange 12 can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Furthermore, Acid Orange 12 can activate transcription factors that regulate gene expression, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid Orange 12 can change over time due to its stability and degradation. Acid Orange 12 is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. This degradation can result in the formation of reactive intermediates that may have different biochemical properties and effects on cellular function. Long-term studies have shown that Acid Orange 12 can induce chronic cellular stress and affect cell viability over extended periods .
Dosage Effects in Animal Models
The effects of Acid Orange 12 vary with different dosages in animal models. At low doses, Acid Orange 12 may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. These findings highlight the importance of dose-dependent studies to determine safe exposure levels for Acid Orange 12 .
Metabolic Pathways
Acid Orange 12 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and energy production, impacting overall cellular metabolism. Acid Orange 12 has also been shown to influence the redox state of cells by interacting with antioxidant enzymes .
Transport and Distribution
Within cells and tissues, Acid Orange 12 is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments. Acid Orange 12 can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. These interactions influence the localization and accumulation of Acid Orange 12, which can impact its biochemical effects .
Subcellular Localization
The subcellular localization of Acid Orange 12 is influenced by targeting signals and post-translational modifications. Acid Orange 12 can localize to specific compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function. Post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and localization of Acid Orange 12, directing it to specific organelles and influencing its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crocein Orange G is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of aniline to form a diazonium salt. This intermediate is then coupled with beta-naphthol in an alkaline medium to produce the final azo dye. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, the production of acid orange 12 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control temperature, pH, and reaction time. The final product is then purified through filtration and drying to obtain the dye in its powder form.
Chemical Reactions Analysis
Types of Reactions: Crocein Orange G undergoes various chemical reactions, including:
Oxidation: The azo bond can be cleaved through oxidative processes, leading to the formation of smaller aromatic compounds.
Reduction: The azo group can be reduced to form amines, which can further react to form different products.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Aromatic acids and aldehydes.
Reduction: Aromatic amines.
Substitution: Derivatives with modified sulfonic acid groups.
Scientific Research Applications
Crocein Orange G has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its distinct color change properties.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
Comparison with Similar Compounds
Crocein Orange G can be compared with other azo dyes such as:
Acid Orange 7: Similar in structure but differs in the position of the sulfonic acid group.
Acid Orange 10: Has a different aromatic ring structure, leading to variations in color and stability.
Acid Orange 24: Contains additional functional groups that modify its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of color, stability, and solubility. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
1934-20-9 |
---|---|
Molecular Formula |
C16H12N2NaO4S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
sodium;6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12;/h1-10,19H,(H,20,21,22); |
InChI Key |
TXQSSFWECSHEKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |
Origin of Product |
United States |
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